n,n,n',n'-Tetramethyl-1,10-decanediamine
Overview
Description
N,n,n’,n’-Tetramethyl-1,10-decanediamine is a chemical compound with the CAS Number: 1938-62-1. It has a molecular weight of 228.42 . The IUPAC name for this compound is N1,N~1~,N~10~,N~10~-tetramethyl-1,10-decanediamine .
Molecular Structure Analysis
The InChI code for N,n,n’,n’-Tetramethyl-1,10-decanediamine is 1S/C14H32N2/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4/h5-14H2,1-4H3 . This indicates that the molecule consists of a decane chain with a tetramethylated diamine group at the 1 and 10 positions.Physical And Chemical Properties Analysis
N,n,n’,n’-Tetramethyl-1,10-decanediamine is a solid or liquid at room temperature . The storage temperature is normal, and it should be sealed in dry conditions .Scientific Research Applications
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N,N,N’,N’-Tetramethyl-1,6-hexanediamine
- Application : This compound can be used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells . It provides cationic groups for better anionic conductivity and acts as a cross-linking agent to enhance dimensional stability .
- Method of Application : The compound is added to the membrane material during its synthesis, providing functional groups that enhance its performance .
- Results : The addition of this compound improves the anionic conductivity of the membrane and enhances its dimensional stability .
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N,N,N’,N’-Tetramethyl-p-Phenylenediamine
- Application : This compound has been used for the determination of the H+/O ratios of Complexes III and IV of the Liver Mitochondrial Respiratory Chain under Free Respiration Conditions .
- Method of Application : The compound is added to the mitochondrial respiration medium, and its effects on the respiration rate are measured .
- Results : The addition of this compound was found to decrease the H+/O ratio during the oxidation of succinate from 6 to the limiting values of 2 .
Safety And Hazards
N,n,n’,n’-Tetramethyl-1,10-decanediamine is classified under GHS05, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N,N,N',N'-tetramethyldecane-1,10-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N2/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRMYWSNDPZDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-tetramethyldecane-1,10-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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